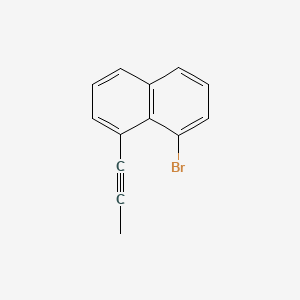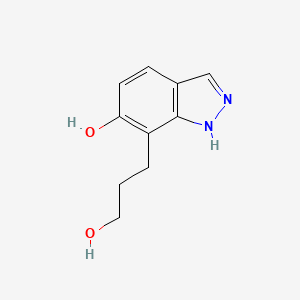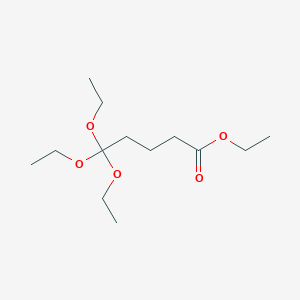
Ethyl 5,5,5-triethoxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,5,5-triethoxypentanoate is an organic compound with the molecular formula C11H22O5 It is an ester derivative of pentanoic acid, characterized by the presence of three ethoxy groups attached to the fifth carbon atom of the pentanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5,5,5-triethoxypentanoate can be synthesized through the esterification of 5,5,5-triethoxypentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The product is then purified through distillation and crystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5,5,5-triethoxypentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acids or bases, the ester bond can be cleaved to yield 5,5,5-triethoxypentanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Hydrolysis: 5,5,5-triethoxypentanoic acid and ethanol.
Reduction: 5,5,5-triethoxypentanol.
Substitution: Various ethoxy-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5,5,5-triethoxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 5,5,5-triethoxypentanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active 5,5,5-triethoxypentanoic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 5,5,5-triethoxypentanoate can be compared with other similar compounds, such as:
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate: Differing by the presence of fluorine atoms, which can significantly alter its reactivity and biological activity.
Ethyl 5-hydroxypentanoate: Lacking the ethoxy groups, leading to different chemical properties and applications.
Pentanoic acid, 2-bromo-5,5,5-triethoxy-, ethyl ester: Featuring a bromine atom, which can influence its reactivity in substitution reactions.
The uniqueness of this compound lies in its triethoxy substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
13464-27-2 |
|---|---|
Formule moléculaire |
C13H26O5 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
ethyl 5,5,5-triethoxypentanoate |
InChI |
InChI=1S/C13H26O5/c1-5-15-12(14)10-9-11-13(16-6-2,17-7-3)18-8-4/h5-11H2,1-4H3 |
Clé InChI |
SNQHSPPWGLMZNI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC(OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


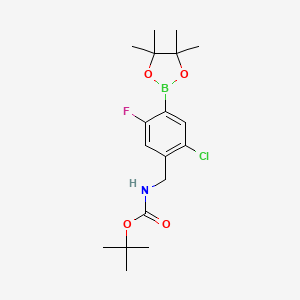
![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)

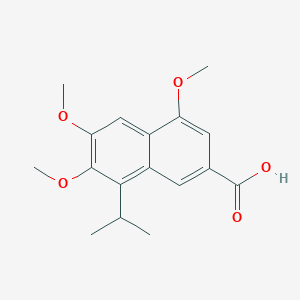
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)

